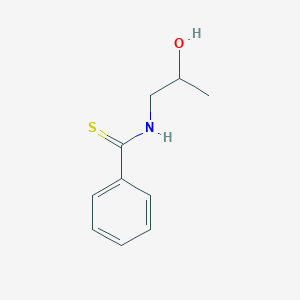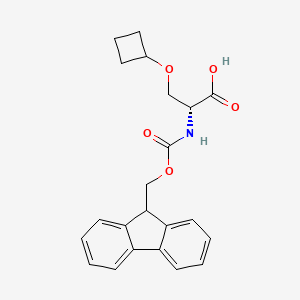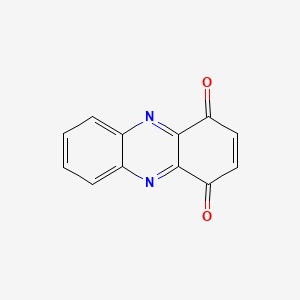![molecular formula C21H22O3 B14004324 2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 38354-23-3](/img/structure/B14004324.png)
2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is an organic compound with a complex structure that includes both phenyl and indene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione typically involves the Claisen condensation of ethyl acetate with dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. Its unique structure allows it to bind to specific sites on target molecules, modulating their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandione: A closely related compound with similar chemical properties and applications.
Indanone: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
38354-23-3 |
|---|---|
Molekularformel |
C21H22O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[4-hydroxy-3,5-di(propan-2-yl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C21H22O3/c1-11(2)16-9-13(10-17(12(3)4)19(16)22)18-20(23)14-7-5-6-8-15(14)21(18)24/h5-12,18,22H,1-4H3 |
InChI-Schlüssel |
DQUKVLLRIXSWTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)



![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)



